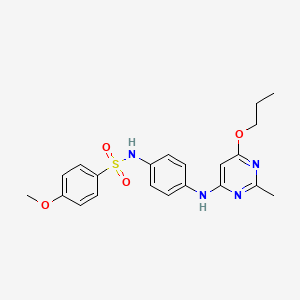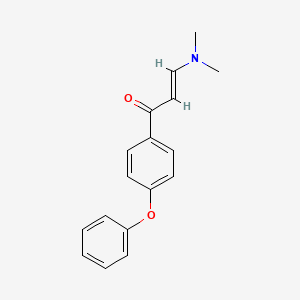![molecular formula C17H18N2O3 B2647706 N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide CAS No. 923674-12-8](/img/structure/B2647706.png)
N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a biphenyl group, which consists of two connected phenyl rings . It also seems to have a methoxyethyl group attached, which is a common substituent in organic chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, without specific data on “N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide”, I can’t provide an accurate analysis .
Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups. In general, carboxamide groups can participate in various reactions, including hydrolysis and condensation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 2-methoxyethyl acetoacetate has a molecular weight of 118.13 g/mol .
Aplicaciones Científicas De Investigación
Supramolecular Packing Motifs
The chemical structure of N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide, due to its aryl rings and methoxyethyl groups, suggests potential applications in the development of new organizational motifs for materials science. For instance, the study by Lightfoot et al. (1999) explores similar molecules where aryl rings are self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This novel conjunction of organizational motifs suggests a mode of organization applicable to columnar liquid crystals, hinting at potential applications in liquid crystal displays or optical storage devices (Lightfoot, Mair, Pritchard, & Warren, 1999).
Corrosion Inhibition
Molecules with methoxy (OCH3) substituents, akin to this compound, have been examined for their role in corrosion inhibition. Mishra et al. (2018) highlight the efficacy of methoxy substituents in enhancing the inhibition efficiency of benzamide derivatives on the acidic corrosion of mild steel. This suggests that similar compounds could be explored for their protective effects in industrial applications, potentially extending the lifespan of metal components in harsh environments (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Electrochromic Materials
The synthesis and characterization of aromatic polyamides incorporating methoxyphenyl groups indicate potential applications in electrochromic devices. Yen and Liou (2009) discuss solution-processable near-infrared electrochromic aromatic polyamides with methoxyphenyl units that exhibit reversible electrochemical oxidation, high coloration efficiency, and stability. These materials' properties make them suitable for applications in smart windows, displays, and low-energy consumption devices (Yen & Liou, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(2-methoxyethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-11-10-19-17(21)15-9-5-3-7-13(15)12-6-2-4-8-14(12)16(18)20/h2-9H,10-11H2,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIYJVCSNOLRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B2647623.png)

![5-[(4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]-2-methylpyridine](/img/structure/B2647625.png)
![2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2647626.png)
![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)
![4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2647632.png)
![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)


![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2647646.png)